

# Application Notes and Protocols for the Synthesis of 13-Oxoverruculogen from Verruculogen

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Compound of Interest		
Compound Name:	Verruculogen	
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# **Abstract**

13-oxoverruculogen, a fungal alkaloid, has demonstrated notable cytotoxicity against various cancer cell lines, distinguishing it from its tremorgenic precursor, verruculogen.[1] This document provides detailed protocols for the chemoenzymatic synthesis of 13-oxoverruculogen. The synthesis employs a two-step process commencing with the enzymatic C-H peroxidation of a verruculogen analog, 13-epi-fumitremorgin B, to yield 13-epi-verruculogen, which is subsequently oxidized to the final product. This methodology leverages the substrate promiscuity of the verruculogen synthase enzyme, FtmOx1, followed by a chemical oxidation step.[1][2][3]

# Introduction

**Verruculogen** and 13-oxo**verruculogen** are rare fumitremorgin alkaloids characterized by an unusual eight-membered endoperoxide ring.[1] While **verruculogen** is known for its neurotoxic properties, 13-oxo**verruculogen** has emerged as a compound of interest for cancer research due to its cytotoxic activities.[1] The synthesis of 13-oxo**verruculogen** presents a significant challenge in medicinal chemistry. The protocols outlined below describe a chemoenzymatic strategy that facilitates the efficient production of this promising natural product.



# **Synthesis Overview**

The synthesis of 13-oxoverruculogen is achieved through a two-step process starting from 13-epi-fumitremorgin B, a substrate analog of the natural precursor to verruculogen.

- Enzymatic Peroxidation: The **verruculogen** synthase, FtmOx1, is utilized to catalyze the formation of the endoperoxide ring on 13-epi-fumitremorgin B, producing 13-epi-verruculogen.
- Chemical Oxidation: The resulting 13-epi-verruculogen is then oxidized using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to yield the final product, 13-oxoverruculogen.

### **Data Presentation**

Table 1: Optimized Reaction Conditions and Yields

Step	Reactant	Key Reagents	Temperat ure (°C)	Time	Product	Yield (%)
1	13-epi- fumitremor gin B	FtmOx1, α- KG, L- ascorbate, (NH <sub>4</sub> ) <sub>2</sub> Fe(S O <sub>4</sub> ) <sub>2</sub>	37	16 h	13-epi- verruculog en	62
2	13-epi- verruculog en	DDQ	70	45 min	13- oxoverrucu logen	55

# Experimental Protocols Step 1: Enzymatic Synthesis of 13-epi-verruculogen

This protocol details the enzymatic C-H peroxidation of 13-epi-fumitremorgin B using FtmOx1.

#### Materials:

13-epi-fumitremorgin B



- FtmOx1 enzyme (heterologously expressed and purified)
- α-ketoglutarate (α-KG)
- L-ascorbate
- Ferrous ammonium sulfate ((NH<sub>4</sub>)<sub>2</sub>Fe(SO<sub>4</sub>)<sub>2</sub>)
- Tris buffer (100 mM, pH 7.5)

#### Procedure:

- Prepare a reaction mixture in Tris buffer (100 mM, pH 7.5) containing the following components at their final concentrations:
  - 13-epi-fumitremorgin B: 0.5 mM
  - FtmOx1: 50 μM
  - α-ketoglutarate: 1 mM
  - L-ascorbate: 1 mM
  - (NH<sub>4</sub>)<sub>2</sub>Fe(SO<sub>4</sub>)<sub>2</sub>: 1 mM
- Incubate the reaction mixture at 37°C for 16 hours.
- Monitor the reaction progress by LC/MS.
- Upon completion, quench the reaction and purify the product, 13-epi-verruculogen, using standard chromatographic techniques. The isolated yield under these optimized conditions is 62%.[1][2]

# Step 2: Chemical Oxidation to 13-oxoverruculogen

This protocol describes the oxidation of 13-epi-verruculogen to 13-oxoverruculogen.

#### Materials:



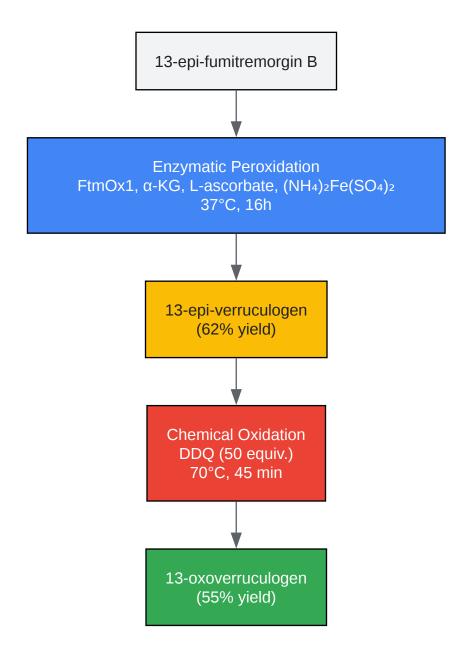
- 13-epi-verruculogen
- 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)
- Anhydrous solvent (e.g., dioxane or toluene)

#### Procedure:

- Dissolve 13-epi-verruculogen (1.0 equivalent) in a suitable anhydrous solvent.
- Add DDQ (50 equivalents).
- Heat the reaction mixture to 70°C for 45 minutes.
- Monitor the reaction for the consumption of the starting material.
- Upon completion, cool the reaction mixture and purify the product, 13-oxoverruculogen, using column chromatography. The expected yield for this step is 55%.[1][2]

# **Visualizations**





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Caption: Chemoenzymatic synthesis workflow of 13-oxoverruculogen.

# **Discussion**

The chemoenzymatic approach described provides a viable route for the synthesis of 13-oxoverruculogen. The enzymatic step with FtmOx1 is a key transformation, demonstrating the enzyme's ability to accommodate non-native substrates for the formation of the complex endoperoxide ring.[3] The subsequent chemical oxidation with DDQ is an effective means to



complete the synthesis. This methodology opens avenues for the production of 13-oxo**verruculogen** and its analogs for further investigation in drug discovery and development.

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## References

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